molecular formula C12H12BrN3O3S B2705355 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 2195954-47-1

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No. B2705355
CAS RN: 2195954-47-1
M. Wt: 358.21
InChI Key: VOCMVCCHGQAYFH-UHFFFAOYSA-N
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Description

“(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-bromofuran-2-yl)methanone” is a chemical compound with the molecular formula C12H12BrN3O3S and a molecular weight of 358.21. It is a derivative of the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole moiety, in particular, has diverse activities. The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .

Scientific Research Applications

Antibacterial Activity

The compound, due to its 1,3,4-thiadiazole component, may have potential antibacterial activity . In a study, derivatives of 1,3,4-thiadiazole were synthesized and screened for their antibacterial activity. Some of these derivatives showed stronger potency against Pseudomonas aeruginosa strain as compared to the standard ciprofloxacin .

Antifungal Activity

1,3,4-thiadiazole derivatives, including the compound , could potentially have antifungal properties . In a study, all compounds were investigated for antifungal activity via the microdilution broth method .

Antimicrobial Agents

The compound could be used in the synthesis of potent antimicrobial agents . A series of 1,3,4-thiadiazole derivatives were designed and synthesized, and their antimicrobial activity was tested against E. coli, B. mycoides, and C. albicans .

Ultrasound-assisted Synthesis

The compound could be used in ultrasound-assisted synthesis . An efficient multicomponent method for the synthesis of biologically active 1,3,4-thiadiazole hybrids was reported, which involved the reaction of pyrazole-4-carbaldehyde, 5- (substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid in ethanol under ultrasound irradiation .

5. Green and Eco-friendly Methods in Organic Synthesis The compound could be used in the development of green and eco-friendly methods in organic synthesis . The described protocol for the synthesis of 1,3,4-thiadiazole hybrids is characterized by excellent yields, green protocol, catalyst-free, high atom economy (94%), and excellent carbon efficiency (98%) .

Drug Discovery Programs

The compound could be used in drug discovery programs . Ultrasound irradiation supported reactions have become a useful tool for the rapid synthesis of advanced chemical entities through green synthetic approaches as well as in drug discovery programs .

Future Directions

The future directions for research on “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-bromofuran-2-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential applications in various fields such as medicine and pharmacology. This could include the development of new drugs based on the 1,3,4-thiadiazole moiety .

Mechanism of Action

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3S/c13-10-2-1-9(19-10)11(17)16-5-3-8(4-6-16)18-12-15-14-7-20-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCMVCCHGQAYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

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